MMA nBA MAA
Overview
Description
The compound “MMA nBA MAA” refers to a copolymer composed of methyl methacrylate, n-butyl acrylate, and methacrylic acid. Methyl methacrylate is a colorless liquid that serves as a monomer for the production of poly(methyl methacrylate) (PMMA), a widely used plastic . n-Butyl acrylate is a colorless liquid used in the production of polymers and copolymers for coatings, adhesives, and sealants . Methacrylic acid is a colorless, viscous liquid used in the production of methacrylate resins and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the MMA nBA MAA copolymer typically involves free-radical polymerization. This process can be carried out in various ways, including emulsion polymerization, solution polymerization, and bulk polymerization . For instance, in emulsion polymerization, the monomers are dispersed in water with the help of surfactants, and the polymerization is initiated using free-radical initiators like benzoyl peroxide .
Industrial Production Methods
Industrial production of the this compound copolymer often employs continuous processes in reactors such as bubble column reactors. These reactors maintain an inert atmosphere and ensure proper mixing of the monomers, leading to high conversion rates and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
The MMA nBA MAA copolymer undergoes various chemical reactions, including:
Oxidation: The methacrylic acid component can be oxidized to form methacrylic acid derivatives.
Esterification: Methacrylic acid can react with alcohols to form esters.
Polymerization: The monomers can undergo free-radical polymerization to form the copolymer.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Polymerization: Free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are employed.
Major Products
Oxidation: Methacrylic acid derivatives.
Esterification: Methacrylate esters.
Polymerization: This compound copolymer.
Scientific Research Applications
The MMA nBA MAA copolymer has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of the MMA nBA MAA copolymer involves the formation of a cross-linked network through free-radical polymerization. The molecular targets include the double bonds in the monomers, which react to form a three-dimensional polymer network . The pathways involved include the initiation, propagation, and termination steps of free-radical polymerization .
Comparison with Similar Compounds
Similar Compounds
Poly(methyl methacrylate) (PMMA): A homopolymer of methyl methacrylate with excellent optical properties and weather resistance.
Poly(n-butyl acrylate) (PnBA): A homopolymer of n-butyl acrylate known for its flexibility and adhesive properties.
Poly(methacrylic acid) (PMAA): A homopolymer of methacrylic acid used in hydrogels and as a thickening agent.
Uniqueness
The MMA nBA MAA copolymer is unique due to its combination of properties from its constituent monomers. It offers a balance of rigidity, flexibility, and chemical resistance, making it suitable for a wide range of applications .
Properties
IUPAC Name |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2.C5H8O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBZRBSJOJZJKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25035-69-2, 121462-82-6 | |
Details | Compound: 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate, graft | |
Record name | Butyl acrylate-methacrylic acid-methyl methacrylate copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25035-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate, graft | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121462-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
314.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25035-69-2 | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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